6-Fluoro Substitution Increases Topological Polar Surface Area by ~8.4 Ų Relative to the Non-Fluorinated para-Methylphenyl Analog
The target compound incorporates a 6-fluoro substituent on the fused benzene ring that is absent in the otherwise closely related methyl 4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide (CAS 1325307-50-3). This substitution increases the topological polar surface area (TPSA) from 63.68 Ų (comparator) to 72.1 Ų (target), a gain of approximately 8.4 Ų [1]. Simultaneously, the computed XLogP3 shifts from 2.93 (comparator) to 3.1 (target), demonstrating that the 6-fluoro atom can increase both polarity and lipophilicity . The hydrogen-bond acceptor count rises from 5 to 6, attributable to the additional fluorine atom contributing a weak H-bond acceptor site.
| Evidence Dimension | Topological Polar Surface Area (TPSA, Ų) and XLogP3 |
|---|---|
| Target Compound Data | TPSA = 72.1 Ų; XLogP3 = 3.1; H-bond acceptors = 6 |
| Comparator Or Baseline | CAS 1325307-50-3 (methyl 4-(4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide): TPSA = 63.68 Ų; LogP = 2.93; H-bond acceptors = 5 |
| Quantified Difference | ΔTPSA ≈ +8.4 Ų; ΔLogP ≈ +0.17 |
| Conditions | TPSA and LogP values are computed predictions (XLogP3 algorithm for target; vendor-reported LogP for comparator); not experimentally measured partition coefficients |
Why This Matters
TPSA values below 140 Ų are associated with good oral bioavailability, but within that range, every ~7-10 Ų difference can shift the balance between passive transcellular and paracellular permeability, making these two compounds non-interchangeable in cell-based permeability or oral absorption models.
- [1] Kuujia Chemical Database. CAS 1291867-74-7: Computed Properties (XLogP3 = 3.1, TPSA = 72.1, H-bond acceptor count = 6). Accessed 2026-05-09. View Source
